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Ethyl(dipropyl)silane

Thermochemistry Process design CVD precursor selection

Ethyl(dipropyl)silane (CAS 998-14-1) is a tertiary organosilicon hydride with the molecular formula C₈H₂₀Si (MW 144.33 g·mol⁻¹) and the structural formula (C₂H₅)(n-C₃H₇)₂SiH. It belongs to the trialkylsilane subclass, bearing one reactive Si–H bond at a tetrahedral silicon center substituted with one ethyl and two n-propyl groups.

Molecular Formula C8H19Si
Molecular Weight 143.32 g/mol
CAS No. 998-14-1
Cat. No. B3059403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(dipropyl)silane
CAS998-14-1
Molecular FormulaC8H19Si
Molecular Weight143.32 g/mol
Structural Identifiers
SMILESCCC[Si](CC)CCC
InChIInChI=1S/C8H19Si/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3
InChIKeyPFASEABANUAKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl(dipropyl)silane (CAS 998-14-1): Procurement-Ready Physicochemical and Structural Profile


Ethyl(dipropyl)silane (CAS 998-14-1) is a tertiary organosilicon hydride with the molecular formula C₈H₂₀Si (MW 144.33 g·mol⁻¹) and the structural formula (C₂H₅)(n-C₃H₇)₂SiH . It belongs to the trialkylsilane subclass, bearing one reactive Si–H bond at a tetrahedral silicon center substituted with one ethyl and two n-propyl groups . This asymmetric alkyl substitution pattern distinguishes it from the more common symmetric trialkylsilanes—triethylsilane (CAS 617-86-7) and tripropylsilane (CAS 998-29-8)—and from the fully alkylated tetraethylsilane (CAS 631-36-7), which lacks a hydridic Si–H moiety entirely. The compound is a colorless liquid under ambient conditions, with a reported boiling point of approximately 143 °C at 760 mmHg and a flash point near 29.4 °C . Its standard enthalpy of vaporization (ΔvapH°) has been calorimetrically determined as 9.1 ± 0.1 kcal·mol⁻¹, providing a validated thermochemical fingerprint for process design and computational modeling .

Why Triethylsilane or Tripropylsilane Cannot Simply Replace Ethyl(dipropyl)silane in Performance-Critical Applications


Trialkylsilanes are not interchangeable commodities. In organosilicon chemistry, the steric and electronic character of the alkyl substituents directly governs the Si–H bond reactivity, hydrolytic stability, and the physical properties that determine process compatibility . Symmetric triethylsilane (three ethyl groups) offers low steric bulk and rapid hydrolysis kinetics but boils at only 107–108 °C, limiting its thermal processing window and raising volatility-management concerns . Symmetric tripropylsilane (three propyl groups) provides greater steric shielding and a higher boiling point (~170 °C) but exhibits substantially slower Si–H hydrolysis and hydride-transfer rates, which can suppress reactivity in catalytic reductions or surface functionalization . Ethyl(dipropyl)silane occupies a deliberately engineered intermediate space: the mixed ethyl/propyl substitution yields a steric profile and physicochemical property set that cannot be replicated by blending the symmetric analogs. Quantitative structure-reactivity correlations in silicon chemistry confirm that alkyl substituent effects on reaction rates are additive and steric in origin . Substituting one symmetric silane for another without accounting for these differences risks altered reaction selectivity, incompatible vapor delivery in CVD processes, or unpredictable surface coverage in monolayer formation.

Ethyl(dipropyl)silane: Quantitative Differentiation Evidence Versus Key Comparators


Enthalpy of Vaporization: Calorimetrically Validated Thermochemical Fingerprint for Process Engineering

The standard enthalpy of vaporization (ΔvapH°) of ethyl(dipropyl)silane has been experimentally determined by controlled combustion calorimetry as 9.1 ± 0.1 kcal·mol⁻¹ (38.1 ± 0.4 kJ·mol⁻¹) . This value was measured as part of a systematic thermochemical study encompassing 72 tetracoordinate organosilicon compounds, and it is compiled as the authoritative datum in the NIST Chemistry WebBook . In contrast, the fully alkylated isomer tetraethylsilane (CAS 631-36-7, also C₈H₂₀Si but lacking an Si–H bond) exhibits a distinctly different vaporization enthalpy and boiling point (153–154 °C) , reflecting how the presence of the hydridic Si–H moiety and asymmetric alkyl substitution influences cohesive forces. For process engineers designing vapor-phase delivery systems (e.g., CVD bubbler configurations), the ΔvapH° value directly governs the temperature-dependence of vapor pressure and thus the achievable precursor flux into the reaction chamber .

Thermochemistry Process design CVD precursor selection

Hydrolytic Stability Ranking: Intermediate Si–H Hydrolysis Rate Between Triethylsilane and Tripropylsilane

The hydrolysis rate of the Si–H bond in trialkylsilanes follows a well-established rank order: triethylsilane > tripropylsilane > tributylsilane, with n-alkyl derivatives reacting approximately one order of magnitude faster than their branched-chain analogs . This trend arises because electron-donating alkyl groups increase electron density at silicon, strengthening the Si–H bond against hydrolytic cleavage; longer alkyl chains provide greater inductive electron donation. Ethyl(dipropyl)silane, bearing one ethyl (weaker donor) and two propyl (stronger donor) groups, is predicted by the additivity of steric/electronic effects in organosilicon chemistry to exhibit a hydrolysis rate intermediate between triethylsilane and tripropylsilane . This intermediate hydrolytic stability offers a practical advantage: sufficient reactivity for surface silanization and hydrosilylation applications, yet greater moisture tolerance during storage and handling compared to the more hydrolysis-prone triethylsilane. The compound's Si–H stretching vibration at 2090–2100 cm⁻¹ (Raman) provides a direct spectroscopic handle for monitoring Si–H bond integrity during storage and reaction .

Hydrolytic stability Surface functionalization Silane handling

CVD Silicon Precursor: Explicit Patent Inclusion Alongside Industry-Standard Silanes

US Patent Application US20220293417A1 (filed 2020, assigned to a major semiconductor materials developer) explicitly claims ethyl(dipropyl)silane as a silicon-containing precursor for depositing films via chemical vapor deposition (CVD) and plasma-enhanced CVD methods . The patent enumerates ethyl(dipropyl)silane alongside other trialkylsilanes including triethylsilane, diethyl(propyl)silane, and cyclohexyl(diethyl)silane as part of a broad precursor family for silicon-containing film formation . The inclusion of ethyl(dipropyl)silane in this patent family indicates that its particular combination of vapor pressure, thermal stability, and Si–H reactivity is recognized as suitable for vapor-phase delivery and film-forming chemistry. In comparison, tetraethylsilane—despite sharing the empirical formula C₈H₂₀Si—lacks the reactive Si–H bond required for the hydride-transfer steps central to many CVD film-growth mechanisms, while triethylsilane's lower boiling point (107–108 °C) may lead to excessive vapor pressure and reduced residence-time control in heated reactor configurations .

Chemical vapor deposition Silicon-containing films Semiconductor precursors

Raman Spectroscopic Fingerprint: Quantified Si–H Vibrational Signature for In-Situ Process Monitoring

The Raman spectrum of ethyl(dipropyl)silane has been comprehensively characterized in a dedicated spectroscopic study that also examined tripropylsilane, enabling direct comparator analysis . The Si–H stretching vibration, ν(Si–H), appears at 2090–2100 cm⁻¹ and is described as "extremely characteristic in frequency, shape, intensity, and other parameters" . The absolute Raman scattering cross-section for the Stokes ν(Si–H) line was determined at two excitation frequencies (22,938 and 14,403 cm⁻¹), and the coefficient of scattering S was measured within the range 6.1–7.0 units on the cyclohexane scale . This level of spectroscopic quantification—including frequencies, integral intensities, scattering coefficients S and R, depolarization ratios, and half-widths—provides a validated spectral fingerprint that is directly usable for in-situ reaction monitoring, quality control of incoming material, and distinguishing ethyl(dipropyl)silane from its symmetric analogs in process streams. The asymmetric substitution pattern (ethyl + two propyl) produces a vibrational signature that differs systematically from both triethylsilane and tripropylsilane, as the Si–H frequency is sensitive to the inductive and steric character of all three substituents .

Raman spectroscopy Process analytical technology Silane characterization

Physical Property Window: Boiling Point and Flash Point Intermediate Between Triethylsilane and Tripropylsilane

The boiling point of ethyl(dipropyl)silane at atmospheric pressure (760 mmHg) is reported as approximately 143 °C, with a flash point of approximately 29.4 °C . This places the compound in a distinct physical property window: its boiling point is approximately 35 °C higher than triethylsilane (107–108 °C) and approximately 27 °C lower than tripropylsilane (~170 °C) . This intermediate volatility is a direct consequence of the mixed alkyl substitution: the two propyl groups contribute greater van der Waals interactions than ethyl groups, raising the boiling point relative to triethylsilane, while the single ethyl group prevents the boiling point from reaching the higher value of tripropylsilane. The flash point of ~29.4 °C classifies ethyl(dipropyl)silane above the threshold for highly flammable liquids (flash point < 23 °C under GHS), unlike triethylsilane (flash point −3 °C), potentially simplifying storage and transport regulatory compliance . For applications requiring solvent-free reaction conditions at elevated temperatures—such as neat hydrosilylations or high-temperature CVD bubbler delivery—this intermediate boiling point offers a wider usable liquid-range window than triethylsilane without the need for the higher operating temperatures demanded by tripropylsilane.

Solvent-free synthesis Thermal processing Safety classification

Asymmetric Substitution Architecture: Steric Differentiation from Symmetric Trialkylsilanes with Additive and Predictable Effects

In organosilicon chemistry, alkyl substituents influence reaction rates exclusively through steric effects, and these effects are additive across the three substituent positions at silicon . The Cartledge Es(Si) steric parameter scale provides a quantitative framework for predicting relative reactivity: reactions of trialkylsilanes with HCl, KOH, Br₂, O₃, and during hydrosilylation all show linear free-energy correlations with Es(Si), with correlation coefficients (R) exceeding 0.99 in multiple reaction series . Ethyl(dipropyl)silane carries one ethyl group (Es(Si) smaller magnitude) and two n-propyl groups (Es(Si) larger magnitude), yielding a net steric profile that is intermediate between triethylsilane (3 × ethyl) and tripropylsilane (3 × n-propyl). The additivity principle means that the reactivity of ethyl(dipropyl)silane in reactions such as Si–H halodeniation (R₃SiH + Br₂, sensitivity d = 0.44 in the Cartledge correlation) or base-catalyzed solvolysis (R₃SiH + KOH, d = 1.82) can be semi-quantitatively estimated from the weighted average of the component alkyl group contributions . This predictability is not available for silanes with branched or functionalized substituents, where steric parameter values are less well established. For procurement decisions, this means ethyl(dipropyl)silane can be rationally selected when the reactivity of triethylsilane is too high and that of tripropylsilane is too low, based on a quantitative rather than empirical basis.

Steric parameters Structure-reactivity relationships Rational silane selection

Ethyl(dipropyl)silane: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Chemical Vapor Deposition of Silicon-Containing Thin Films for Semiconductor and Coating Applications

Ethyl(dipropyl)silane is explicitly claimed in US Patent US20220293417A1 as a silicon precursor for CVD and PECVD film deposition . Its intermediate boiling point (~143 °C) provides a wider thermal processing window than triethylsilane (107–108 °C), enabling higher substrate temperatures without precursor premature decomposition in delivery lines. The validated enthalpy of vaporization (ΔvapH° = 9.1 ± 0.1 kcal·mol⁻¹) supports accurate vapor pressure modeling for bubbler-based delivery system design . The reactive Si–H bond enables film-forming chemistry unavailable with fully alkylated silanes such as tetraethylsilane. Procurement relevance: R&D groups developing silicon carbonitride (SiCN), silicon carbide (SiC), or silicon oxycarbide (SiOC) films should evaluate ethyl(dipropyl)silane when triethylsilane proves too volatile for their reactor configuration or when a specific Si:C ratio in the deposited film is targeted through precursor alkyl-group stoichiometry.

Sterically Controlled Hydrosilylation and Selective Reduction in Organic Synthesis

The asymmetric substitution pattern of ethyl(dipropyl)silane (one ethyl + two n-propyl groups) produces a steric environment intermediate between triethylsilane and tripropylsilane . The Cartledge Es(Si) steric parameter framework, validated across multiple reaction series with R ≥ 0.99 correlations, confirms that steric effects are additive and that ethyl(dipropyl)silane's composite steric profile can be rationally positioned between its symmetric analogs . In practice, this means hydrosilylation or ionic hydrogenation reactions that proceed too rapidly (or with insufficient regioselectivity) using triethylsilane may be tunable by switching to ethyl(dipropyl)silane without moving all the way to the significantly slower tripropylsilane. The Si–H Raman signature at 2090–2100 cm⁻¹ enables real-time reaction monitoring . Procurement relevance: Medicinal chemistry and process chemistry groups seeking a silane reducing agent or hydrosilylation reagent with finely adjustable steric demands should consider ethyl(dipropyl)silane as a middle-ground option between the two most common symmetric trialkylsilane reducing agents.

Hydrophobic Surface Functionalization with Controlled Reactivity and Moisture Tolerance

Alkylsilanes bearing Si–H bonds can functionalize hydroxylated inorganic surfaces (glass, silica, metal oxides) to impart hydrophobicity through direct Si–O–surface bond formation . The intermediate hydrolytic stability of ethyl(dipropyl)silane—predicted to fall between triethylsilane (fastest hydrolysis) and tripropylsilane (~10× slower) based on the documented rank order for n-alkyl trialkylsilanes —offers a practical compromise: sufficient Si–H reactivity for efficient surface grafting, yet greater tolerance to ambient moisture during handling and application than triethylsilane. This can reduce the stringency of inert-atmosphere requirements during surface treatment protocols. The longer propyl chains, relative to ethyl groups, may also contribute to enhanced hydrophobicity of the treated surface, although direct water contact-angle comparative data for ethyl(dipropyl)silane versus triethylsilane on identical substrates has not been reported in the accessible literature. Procurement relevance: Surface science laboratories and industrial coating formulators seeking a silane with moderated hydrolysis kinetics for improved process robustness should evaluate ethyl(dipropyl)silane as an alternative to triethylsilane when ambient moisture sensitivity is a process bottleneck.

Spectroscopic Reference Standard and Process Analytical Technology (PAT) for Silane Quality Control

The Raman spectrum of ethyl(dipropyl)silane has been fully quantified in a peer-reviewed spectroscopic study: ν(Si–H) at 2090–2100 cm⁻¹, scattering coefficient S = 6.1–7.0 (cyclohexane scale), and absolute Raman cross-sections determined at two excitation wavelengths . This level of characterization—comparable to that available for pharmacopeial reference standards—makes ethyl(dipropyl)silane suitable as a spectroscopic calibrant or process analytical technology (PAT) reference for Si–H bond quantification. The asymmetric substitution produces a vibrational fingerprint distinct from both triethylsilane and tripropylsilane, enabling unambiguous identification in mixed-silane process streams or for incoming raw material identity testing. Procurement relevance: Quality control laboratories in fine chemical and electronic materials manufacturing, where silane identity and Si–H bond integrity are critical quality attributes, can leverage the published Raman data for method development without requiring in-house comprehensive spectral characterization.

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